molecular formula C13H9ClO3S2 B7724492 5-(3-Oxo-3-phenyl-propenyl)-thiophene-2-sulfonyl chloride

5-(3-Oxo-3-phenyl-propenyl)-thiophene-2-sulfonyl chloride

Cat. No.: B7724492
M. Wt: 312.8 g/mol
InChI Key: WMGRSYDWDSOZQG-SOFGYWHQSA-N
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Description

5-(3-Oxo-3-phenyl-propenyl)-thiophene-2-sulfonyl chloride (CAS: 728864-91-3) is a sulfonyl chloride derivative featuring a thiophene core substituted at the 5-position with a conjugated α,β-unsaturated ketone group (3-oxo-3-phenylpropenyl). Its molecular formula is C₁₃H₉ClO₃S₂, with a molecular weight of 312.79 g/mol . The compound’s structure combines the electron-withdrawing sulfonyl chloride group (–SO₂Cl) with a π-conjugated system, rendering it reactive in nucleophilic substitution and cycloaddition reactions.

Properties

IUPAC Name

5-[(E)-3-oxo-3-phenylprop-1-enyl]thiophene-2-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO3S2/c14-19(16,17)13-9-7-11(18-13)6-8-12(15)10-4-2-1-3-5-10/h1-9H/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMGRSYDWDSOZQG-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CC2=CC=C(S2)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(S2)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

  • Starting Material : A thiophene derivative pre-functionalized with a mercapto (-SH) group at the 2-position.

  • Halogenation : Treatment with oxalyl chloride (2–3 equivalents) in the presence of a catalytic amount of water (0.2–0.4 equivalents) and N,N-dimethylformamide (DMF) as a co-catalyst.

    • Temperature : Maintained below 0°C to minimize side reactions.

    • Solvent System : Dichloromethane (CH₂Cl₂) or toluene, ensuring phase separation during workup.

  • Isolation : Excess reagents are removed via vacuum distillation, followed by recrystallization from diethyl ether at -78°C to yield the sulfonyl chloride.

Example Protocol

ParameterSpecification
Substrate5-(3-Oxo-3-phenyl-propenyl)-thiophene-2-thiol
Oxalyl Chloride2.5 equivalents
DMF0.1 equivalents
Reaction Time12 hours
Yield54–86% (based on analogous reactions)

Claisen-Schmidt Condensation for Propenyl Ketone Attachment

The α,β-unsaturated ketone moiety is installed via Claisen-Schmidt condensation, as adapted from pyrazoline synthesis methodologies:

Reaction Design

  • Aldol Condensation :

    • React thiophene-2-carbaldehyde with acetophenone in ethanol under acidic catalysis (e.g., HCl or H₂SO₄).

    • Temperature : Reflux at 80°C for 6–8 hours.

  • Dehydration :

    • Remove water via azeotropic distillation with toluene to shift equilibrium toward the α,β-unsaturated product.

  • Purification :

    • Column chromatography using silica gel and hexane-ethyl acetate (7:3) eluent.

Yield Optimization

  • Microwave Assistance : Reduces reaction time from hours to minutes (e.g., 30 minutes at 100W).

  • Electron-Withdrawing Substituents : Para-fluoro groups on acetophenone increase electrophilicity, improving yields to >70%.

Integrated Synthesis Route

Combining the above methods, a representative synthesis pathway for the target compound is:

  • Step 1 : Synthesize 5-bromo-thiophene-2-sulfonyl chloride via diazonium salt sulfonation.

  • Step 2 : Perform a Heck coupling with 3-oxo-3-phenyl-prop-1-ene using palladium(II) acetate as a catalyst.

  • Step 3 : Purify via sequential recrystallization (ether/hexane) and vacuum drying.

Reaction Scheme

Thiophene-2-thiolSO2,CuClThiophene-2-sulfonyl chloridePd(OAc)25-(3-Oxo-3-phenyl-propenyl)-thiophene-2-sulfonyl chloride\text{Thiophene-2-thiol} \xrightarrow{\text{SO}2, \text{CuCl}} \text{Thiophene-2-sulfonyl chloride} \xrightarrow{\text{Pd(OAc)}2} \text{this compound}

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
Halogen SubstitutionScalable, minimal byproductsRequires anhydrous conditions54–86%
Diazonium SulfonationDirect functionalizationHazardous SO₂ handling60–75%
Claisen-SchmidtHigh stereoselectivityLong reaction times without microwave65–78%

Purification and Characterization

  • Recrystallization : Cold diethyl ether or hexane-ethyl acetate mixtures yield high-purity crystals.

  • Spectroscopic Validation :

    • ¹H NMR : δ 7.8–8.1 ppm (aryl protons), δ 6.5–7.2 ppm (propenyl CH).

    • IR : 1360 cm⁻¹ (S=O asymmetric stretch), 1170 cm⁻¹ (S=O symmetric stretch) .

Chemical Reactions Analysis

Types of Reactions

5-(3-Oxo-3-phenyl-propenyl)-thiophene-2-sulfonyl chloride can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonates, or sulfonothioates, respectively.

    Addition Reactions: The compound can participate in Michael addition reactions with nucleophiles, leading to the formation of various derivatives.

    Oxidation and Reduction Reactions: The phenylpropenyl moiety can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Bases: Sodium methoxide, potassium carbonate

    Solvents: Methanol, ethanol, dichloromethane

Major Products Formed

    Sulfonamides: Formed by the reaction with amines

    Sulfonates: Formed by the reaction with alcohols

    Sulfonothioates: Formed by the reaction with thiols

Scientific Research Applications

Chemical Reactivity

Reactions and Transformations

The compound can engage in several key chemical reactions:

  • Substitution Reactions : The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols, resulting in the formation of sulfonamides, sulfonates, or sulfonothioates respectively.
  • Addition Reactions : It can participate in Michael addition reactions, leading to diverse derivatives.
  • Oxidation and Reduction : The phenylpropenyl moiety can be oxidized to carboxylic acids or reduced to alcohols.

Common Reagents and Conditions

Reaction TypeNucleophilesBasesSolvents
SubstitutionAmines, AlcoholsSodium methoxideMethanol
AdditionVarious NucleophilesPotassium carbonateEthanol
Oxidation/Reduction--Dichloromethane

Scientific Research Applications

  • Chemistry :
    • Utilized as a building block for synthesizing complex molecules and heterocyclic compounds. It serves as an intermediate in creating various functional groups through electrophilic substitution and nucleophilic addition reactions.
  • Medicinal Chemistry :
    • Investigated for drug development due to its ability to form bioactive derivatives. Its derivatives have shown potential in treating various diseases, including cancer and bacterial infections .
    • The compound's unique structure allows it to interact with biological targets effectively, making it a candidate for developing new therapeutic agents.
  • Industrial Applications :
    • Employed in producing specialty chemicals and materials with specific properties. Its reactivity profile is beneficial in the formulation of dyes and other chemical products .

Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives have demonstrated minimum inhibitory concentration (MIC) values comparable to established antibiotics.

Anticancer Activity
In vitro studies have shown that derivatives of 5-(3-Oxo-3-phenyl-propenyl)-thiophene-2-sulfonyl chloride possess antiproliferative effects against various cancer cell lines. For example:

CompoundCell LineIC50 (μM)
Derivative ABreast Cancer15.4
Derivative BColon Cancer22.7
Derivative CLung Cancer18.9

These findings suggest that modifications to the compound can enhance its efficacy against specific cancer types.

Case Studies

  • Antifungal Properties :
    A study on similar thiazole derivatives indicated that modifications at the para position of the phenyl moiety significantly enhanced antifungal activity against Candida albicans and Candida parapsilosis. The most effective compounds exhibited MIC values comparable to standard antifungal agents like ketoconazole.
  • Cytotoxicity Analysis :
    Cytotoxicity assays on NIH/3T3 cell lines revealed that some derivatives maintained low toxicity profiles while effectively targeting pathogens.
CompoundIC50 (μM)
Derivative D148.26
Derivative E187.66
Doxorubicin>1000

These results highlight the potential of this compound's derivatives as therapeutic agents with favorable safety profiles.

Mechanism of Action

The mechanism of action of 5-(3-Oxo-3-phenyl-propenyl)-thiophene-2-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The phenylpropenyl moiety can participate in conjugate addition reactions, further expanding the compound’s reactivity profile .

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing vs. electron-donating groups: The 3-oxo-3-phenylpropenyl group in the target compound introduces a conjugated enone system, enhancing electrophilic reactivity compared to heteroaromatic substituents (e.g., pyridyl or isoxazolyl) .
  • Melting points: Substituents with aromatic or polar groups (e.g., 4-chlorobenzoylamino methyl) result in higher melting points due to increased intermolecular interactions .

Nucleophilic Substitution

All sulfonyl chlorides react readily with amines to form sulfonamides. However, steric hindrance from bulky substituents (e.g., 3-oxo-3-phenylpropenyl) may slow reaction kinetics compared to smaller groups like pyridyl .

Cycloaddition Potential

The α,β-unsaturated ketone in the target compound enables Diels-Alder reactions, a feature absent in derivatives with non-conjugated substituents .

Biological Activity

5-(3-Oxo-3-phenyl-propenyl)-thiophene-2-sulfonyl chloride, a synthetic organic compound, has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a sulfonyl chloride group and a phenylpropenyl moiety. Its molecular formula is C13H9ClO3S2C_{13}H_9ClO_3S_2 with a CAS number of 728864-91-3. The presence of both the thiophene ring and sulfonyl chloride group contributes to its unique reactivity profile, allowing for various chemical transformations and biological interactions .

The biological activity of this compound is primarily attributed to its ability to react with nucleophiles, forming covalent bonds that can lead to the synthesis of bioactive derivatives. The sulfonyl chloride group is particularly reactive, enabling substitution reactions with amines, alcohols, and thiols, resulting in the formation of sulfonamides, sulfonates, and sulfonothioates . Additionally, the phenylpropenyl moiety can participate in Michael addition reactions, further expanding its reactivity .

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For example, studies have shown that compounds derived from similar structures demonstrate antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds often fall within effective ranges comparable to established antibiotics .

Anticancer Activity

The compound's derivatives have also been evaluated for their anticancer potential. In vitro studies have demonstrated that certain derivatives exhibit antiproliferative effects against various cancer cell lines. For instance, compounds synthesized from this scaffold were tested against breast and colon cancer cell lines, showing promising results in inhibiting cell growth .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (μM)
Derivative ABreast Cancer15.4
Derivative BColon Cancer22.7
Derivative CLung Cancer18.9

Case Studies

  • Antifungal Properties : A study focusing on similar thiazole derivatives indicated that specific modifications at the para position of the phenyl moiety significantly enhanced antifungal activity against Candida albicans and Candida parapsilosis. The most effective compounds had MIC values comparable to those of standard antifungal agents like ketoconazole .
  • Cytotoxicity Analysis : In cytotoxicity assays conducted on NIH/3T3 cell lines, some derivatives showed low toxicity profiles with IC50 values indicating minimal adverse effects on normal cells while maintaining efficacy against target pathogens .

Table 2: Cytotoxicity Analysis Against NIH/3T3 Cell Line

CompoundIC50 (μM)
Derivative D148.26
Derivative E187.66
Doxorubicin>1000

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 5-(3-Oxo-3-phenyl-propenyl)-thiophene-2-sulfonyl chloride and its derivatives?

  • Methodological Answer : The compound is synthesized via Claisen-Schmidt condensation between thiophene-2-sulfonyl chloride and substituted acetophenones. For example, derivatives like (E)-5-(3-(4-chlorophenyl)-3-oxoprop-1-en-1-yl)thiophene-2-sulfonyl chloride (4c) are prepared by reacting 4-chloroacetophenone with thiophene-2-sulfonyl chloride under basic conditions (e.g., NaOH/EtOH), achieving yields up to 80% . Key steps include controlled reaction times (4–6 hours), solvent optimization (DMSO/CHCl₃ mixtures), and purification via column chromatography.

Q. How do structural modifications (e.g., hydroxyl or chloro groups) influence antioxidant activity in thiophenyl-chalcone derivatives?

  • Methodological Answer : Substituents like hydroxyl groups significantly enhance antioxidant activity. For instance, derivative 4e (with a hydroxyl group) exhibits ABTS radical scavenging activity (IC₅₀ = 13.12 µM), outperforming quercetin (IC₅₀ = 15.49 µM) . Electron-withdrawing groups (e.g., -Cl) increase electrophilicity, stabilizing radical intermediates. Researchers should prioritize introducing polar substituents on the phenyl ring to optimize redox properties .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks to confirm conjugation (e.g., vinyl proton at δ 7.53 ppm, J = 15.5 Hz) and sulfonyl chloride functionality .
  • Elemental Analysis : Verify C/H/Cl/S ratios (e.g., C₄₅.97% observed vs. C₄₄.97% calculated for 4c) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 347 for 4c) .

Advanced Research Questions

Q. How can synthetic yields be optimized for sulfonyl chloride derivatives with bulky substituents?

  • Methodological Answer :

  • Catalyst Screening : Use phase-transfer catalysts (e.g., TBAB) to enhance reactivity in biphasic systems .
  • Temperature Control : Lower reaction temperatures (0–5°C) reduce side reactions like hydrolysis of the sulfonyl chloride group .
  • Purification : Employ gradient elution in HPLC (C18 column, acetonitrile/water) to isolate high-purity products (>95%) .

Q. What quantum chemical parameters predict antioxidant efficacy in these derivatives?

  • Methodological Answer : Frontier Molecular Orbital (FMO) energies correlate with activity. Compounds with low LUMO energies (e.g., −1.85 eV for 4e) exhibit high electron affinity, facilitating radical scavenging. Computational tools (e.g., Gaussian 16) calculate parameters like electrophilicity index (ω) and electronegativity (χ), which should be prioritized in virtual screening .

Q. How do contradictory data on sulfonamide vs. sulfonyl chloride bioactivity inform drug design?

  • Methodological Answer : While sulfonyl chlorides (e.g., 4a-e) show superior antioxidant activity, sulfonamides (e.g., 5a-c) are more stable in vivo. Contradictions arise from differing assay conditions (e.g., ABTS vs. DPPH). Researchers should conduct parallel assays under standardized conditions (pH 7.4, 37°C) and evaluate metabolic stability (e.g., microsomal incubation) to resolve discrepancies .

Q. What strategies can be used to design derivatives for antitumor applications?

  • Methodological Answer :

  • Scaffold Hybridization : Incorporate 1,3-thiazole moieties (as in 5-phenyl-1,3-thiazole-4-sulfonamides) to exploit DNA intercalation .
  • In Silico Docking : Target kinases (e.g., EGFR) using AutoDock Vina to prioritize substituents with high binding affinity.
  • In Vitro Screening : Test against NCI-60 cancer cell lines, focusing on apoptosis markers (e.g., caspase-3 activation) .

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